molecular formula C9H15NO3 B13023398 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1251925-13-9

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13023398
CAS No.: 1251925-13-9
M. Wt: 185.22 g/mol
InChI Key: DFJHSTIEMBTWCL-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol This compound is characterized by its unique bicyclic structure, which includes an azabicyclo and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves several steps. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure . This reaction typically involves the reaction of furans with olefinic or acetylenic dienophiles under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.

Chemical Reactions Analysis

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Comparison with Similar Compounds

Similar compounds to 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1251925-13-9

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-10-4-3-6-7(8(11)12)9(6,5-10)13-2/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

DFJHSTIEMBTWCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C2(C1)OC)C(=O)O

Origin of Product

United States

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